molecular formula C10H12FN B1411921 3-(3-Fluorocyclobutyl)benzenamine CAS No. 1893987-81-9

3-(3-Fluorocyclobutyl)benzenamine

Cat. No. B1411921
CAS RN: 1893987-81-9
M. Wt: 165.21 g/mol
InChI Key: JAXBDTILGXPCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Fluorocyclobutyl)benzenamine” is a chemical compound with the CAS number 1893987-81-9 . It has a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol .

Relevant Papers One relevant paper found in the search results discusses the use of a fluorinated cyclobutyl group for increased metabolic stability using a tyrosine model system . The paper investigates 18 F-fluorocyclobutyl substituted radiotracers as targeting probes with regards to improved metabolic stability while maintaining binding affinity . This research could potentially be relevant to the study of “3-(3-Fluorocyclobutyl)benzenamine”, given the presence of a fluorocyclobutyl group in its structure.

Scientific Research Applications

Thermodynamic Properties and Drug Intermediates

  • Thermodynamic Studies : Research involving 3-fluoro-5-(3-pyridinyloxy) benzenamine, a closely related compound to 3-(3-Fluorocyclobutyl)benzenamine, has focused on its thermodynamic properties. Low-temperature calorimetry studies have provided insights into the heat capacities of these compounds, crucial for drug design and understanding biological activities in vivo (Li et al., 2017).

PET Imaging and Serotonin Transporter

  • PET Imaging Agents : 3-(3-Fluorocyclobutyl)benzenamine derivatives have been evaluated as PET imaging agents for the serotonin transporter (SERT) in the brain. This is significant for studying physiological functions and diseases involving the serotonergic system (Wang et al., 2009).

Acetylcholinesterase Inhibitors

  • Acetylcholinesterase Inhibition : A series of compounds structurally similar to 3-(3-Fluorocyclobutyl)benzenamine have been tested as acetylcholinesterase inhibitors. Such studies are crucial for developing new treatments for diseases like Alzheimer's (Malik et al., 2017).

Molecular Structure and Analysis

  • Molecular Structure Studies : Investigations into compounds like (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines have provided valuable information about their molecular structures, which is essential for the development of new pharmaceutical compounds (Raj et al., 2016).

Receptor Interaction Studies

  • Benzodiazepine Receptor Interaction : Studies on compounds structurally related to 3-(3-Fluorocyclobutyl)benzenamine have shown interactions with benzodiazepine receptors. This kind of research can lead to the development of new sedative and hypnotic drugs (Kimura et al., 1996).

Analgesic and Antioxidant Activities

  • Analgesic and Antioxidant Research : Some derivatives of 3-(3-Fluorocyclobutyl)benzenamine have been synthesized and evaluated for their analgesic and antioxidant activities. Such studies are integral in the search for new pain relief and antioxidant agents (Brishty et al., 2020).

properties

IUPAC Name

3-(3-fluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-8(5-9)7-2-1-3-10(12)6-7/h1-3,6,8-9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXBDTILGXPCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorocyclobutyl)benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorocyclobutyl)benzenamine
Reactant of Route 2
3-(3-Fluorocyclobutyl)benzenamine
Reactant of Route 3
3-(3-Fluorocyclobutyl)benzenamine
Reactant of Route 4
3-(3-Fluorocyclobutyl)benzenamine
Reactant of Route 5
Reactant of Route 5
3-(3-Fluorocyclobutyl)benzenamine
Reactant of Route 6
3-(3-Fluorocyclobutyl)benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.